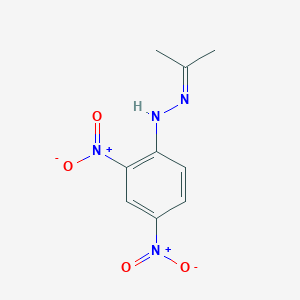

2-Propanone, (2,4-dinitrophenyl)hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131450. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N-(propan-2-ylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIXYAIGWMAGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061788 | |

| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-89-1 | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1567-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1567-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1567-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dinitrophenylhydrazone from 2-Propanone

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 2,4-dinitrophenylhydrazone from 2-propanone. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a detailed understanding of this fundamental derivatization reaction.

Introduction: The Significance of a Classic Reaction

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent, to form 2,4-dinitrophenylhydrazones is a cornerstone of qualitative organic analysis.[1][2][3] This condensation reaction provides a simple and reliable method for detecting the presence of a carbonyl functional group.[4] The resulting hydrazone derivatives are typically brightly colored, crystalline solids with sharp melting points, making them invaluable for the identification and characterization of the original carbonyl compound.[5][6][7]

This guide focuses specifically on the synthesis of 2,4-dinitrophenylhydrazone from 2-propanone (acetone). We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss methods for characterization and purification, all while emphasizing the scientific rationale behind each step.

The Reaction Mechanism: A Tale of Nucleophilic Addition and Elimination

The formation of 2-propanone 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction.[8][9] The reaction proceeds in two main stages under acidic conditions.

Step 1: Nucleophilic Addition The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-propanone.[10] This is facilitated by the acidic medium, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. This initial addition results in the formation of an unstable intermediate.[4]

Step 2: Elimination (Dehydration) The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable 2,4-dinitrophenylhydrazone product.[4][8][9] The formation of the carbon-nitrogen double bond is the driving force for this elimination step.

Caption: Reaction mechanism for the formation of 2-propanone 2,4-dinitrophenylhydrazone.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of 2-propanone 2,4-dinitrophenylhydrazone.

Reagents and Materials

| Reagent/Material | Specification |

| 2,4-Dinitrophenylhydrazine (DNPH) | Reagent Grade (moistened) |

| 2-Propanone (Acetone) | ACS Grade |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% |

| 95% Ethanol | Laboratory Grade |

| Distilled Water | |

| Beakers and Erlenmeyer flasks | Various sizes |

| Graduated cylinders | |

| Stirring rod | |

| Hirsch funnel and filter flask | |

| Filter paper | |

| Water bath | |

| Ice bath | |

| Melting point apparatus |

Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

The successful synthesis of the hydrazone derivative begins with the proper preparation of Brady's reagent.

-

In a 125 mL Erlenmeyer flask, combine 3 g of 2,4-dinitrophenylhydrazine, 20 mL of water, and 70 mL of 95% ethanol.[11]

-

Place the flask in an ice bath and stir the mixture until it cools.[11]

-

Once the temperature reaches 10 °C, slowly add 15 mL of concentrated sulfuric acid while stirring continuously.[11] Maintain the temperature below 20 °C during the addition.[11]

-

After the acid has been added, remove the flask from the ice bath and warm it gently on a stirrer-hotplate until the DNPH dissolves or the temperature reaches 60 °C.[11]

-

Allow the solution to cool. If any solid remains, filter the reagent through a fritted funnel.[11]

Synthesis of 2-Propanone 2,4-Dinitrophenylhydrazone

-

In a clean test tube, place 5 mL of the prepared Brady's reagent.[2]

-

Add 10 drops of 2-propanone to the reagent.[2]

-

Mix the contents thoroughly by tapping the test tube.[2] A yellow precipitate should form almost immediately.

-

If no precipitate forms, gently warm the mixture in a water bath at approximately 60°C for 5 minutes.[2]

-

Cool the test tube in an ice bath to ensure complete precipitation of the product.[2]

-

Collect the crystalline product by vacuum filtration using a Hirsch funnel.[2]

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[12]

-

Allow the crystals to dry on the funnel by drawing air through them.[2]

Caption: Experimental workflow for the synthesis and characterization of 2-propanone 2,4-dinitrophenylhydrazone.

Purification by Recrystallization

For accurate characterization, the crude product should be purified by recrystallization.

-

Transfer the dried crystals to a small Erlenmeyer flask.

-

Add the minimum volume of hot ethanol to dissolve the crystals.[9]

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution should be hot filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and allow them to dry completely.

Characterization: Confirming Product Identity and Purity

The primary method for characterizing the synthesized 2-propanone 2,4-dinitrophenylhydrazone is by determining its melting point.

Melting Point Determination

The melting point of a pure crystalline solid is a distinct physical property. A sharp melting point range close to the literature value is indicative of a pure compound.

| Compound | Literature Melting Point (°C) |

| 2-Propanone 2,4-dinitrophenylhydrazone | 126-128 |

Note: Literature values may vary slightly depending on the source.

Safety Precautions: Handling Reagents with Care

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

2,4-Dinitrophenylhydrazine: Dry DNPH is sensitive to shock and friction and can be explosive.[1] It is typically supplied and stored as a moist powder to mitigate this hazard.[1] Always handle with care and avoid allowing it to dry out completely.[1] It is also a flammable solid and harmful if ingested, inhaled, or absorbed through the skin.[11]

-

Concentrated Sulfuric Acid: This is a highly corrosive and poisonous substance.[11] It can cause severe burns to all body tissues.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13] If there is a risk of generating dust, a dust respirator should be used.[13]

-

Waste Disposal: DNPH and contaminated materials should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1]

Troubleshooting Common Experimental Issues

| Issue | Potential Cause | Recommended Solution |

| No precipitate forms | The carbonyl compound is not soluble in the reagent.[1] | Ensure the carbonyl compound is miscible with the ethanolic reagent solution. |

| The reaction is slow at room temperature.[1] | Gently warm the reaction mixture in a water bath.[2] | |

| Oily product instead of crystals | Impurities are present. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |

| Insufficient cooling. | Ensure the solution is thoroughly cooled in an ice bath. | |

| Low yield | Incomplete precipitation. | Ensure adequate cooling time in an ice bath. |

| Loss of product during transfers and filtration. | Handle the product carefully and use appropriate filtration techniques to minimize loss. | |

| Broad melting point range | The product is impure. | Recrystallize the product from a suitable solvent like ethanol.[9] |

| The melting point was determined too quickly. | Heat the melting point apparatus slowly, especially near the expected melting point. |

Conclusion

The synthesis of 2,4-dinitrophenylhydrazone from 2-propanone is a robust and reliable method for the derivatization and identification of this simple ketone. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and meticulous purification and characterization are essential for obtaining high-quality, dependable results. This guide provides the necessary framework for researchers and scientists to successfully employ this classic and informative chemical transformation in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. study.com [study.com]

- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 5. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 6. ijrpc.com [ijrpc.com]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Propanone, (2,4-dinitrophenyl)hydrazone | 1567-89-1 | Benchchem [benchchem.com]

- 13. hmdb.ca [hmdb.ca]

mechanism of 2-propanone reaction with 2,4-dinitrophenylhydrazine

An In-depth Technical Guide to the Reaction of 2-Propanone with 2,4-Dinitrophenylhydrazine

Abstract

The reaction between a carbonyl compound, such as 2-propanone (acetone), and 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone of qualitative organic analysis. Commonly known as Brady's test, this reaction serves as a reliable method for the detection and characterization of aldehydes and ketones, forming a distinctly colored crystalline derivative called a 2,4-dinitrophenylhydrazone.[1][2][3] This guide provides a comprehensive examination of the underlying reaction mechanism, explores the critical role of acid catalysis, details a robust experimental protocol for synthesis and purification, and discusses methods for the characterization of the resulting 2-propanone 2,4-dinitrophenylhydrazone. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this classic and enduring chemical transformation.

Introduction: Significance in Modern Chemistry

Despite the prevalence of advanced spectroscopic techniques, the derivatization of carbonyl compounds using 2,4-dinitrophenylhydrazine remains a highly relevant and valuable tool in the modern laboratory.[4] Its primary applications include:

-

Qualitative Identification: The formation of a bright yellow, orange, or red precipitate provides a clear and rapid visual confirmation of the presence of an aldehyde or ketone functional group.[2][3][4] Carboxylic acids, esters, and amides do not react under these conditions due to the resonance stability of their carbonyl groups.[4]

-

Compound Characterization: The resulting 2,4-dinitrophenylhydrazone derivatives are typically solid, crystalline compounds with sharp, characteristic melting points.[2][5] By comparing the experimentally determined melting point of a purified derivative to literature values, the identity of the original carbonyl compound can be confirmed.

-

Reaction Monitoring: The reaction can be used to track the progress of a synthesis involving a carbonyl compound by testing for the disappearance of the starting material.[6]

The reaction's reliability, simplicity, and the distinct physical properties of its products ensure its place as a fundamental procedure in organic synthesis and analysis.

The Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The conversion of 2-propanone to its 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction, as it involves two molecules joining with the loss of a small molecule (water).[4][7][8] The reaction proceeds in several distinct steps and is critically dependent on acid catalysis.[9][10]

The Essential Role of Acid Catalysis

The reaction environment's pH is crucial for the reaction to proceed efficiently.[3] The acid catalyst, typically sulfuric acid, serves a singular purpose: to activate the carbonyl group.[9][10]

-

Protonation of the Carbonyl Oxygen: The acid protonates the oxygen atom of the 2-propanone carbonyl group.

-

Enhanced Electrophilicity: This protonation places a positive formal charge on the oxygen, which is shared through resonance with the carbonyl carbon. This resonance effect makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile.[3][10]

It is a matter of balance; a solution that is too acidic will protonate the nucleophilic nitrogen of the 2,4-dinitrophenylhydrazine, rendering it inactive. Conversely, a solution with insufficient acid will not adequately activate the carbonyl carbon for the attack to occur.[3]

Step-by-Step Mechanistic Pathway

The overall mechanism can be visualized as follows:

Caption: Figure 1: Acid-catalyzed mechanism of hydrazone formation.

-

Protonation: The carbonyl oxygen of 2-propanone is protonated by the acid catalyst.

-

Nucleophilic Attack: The terminal amino group (-NH₂) of 2,4-dinitrophenylhydrazine, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated 2-propanone.[11][12] This forms a tetrahedral intermediate.[10]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine.

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom helps to push out a molecule of water, forming a carbon-nitrogen double bond (C=N).[4][10]

-

Deprotonation: A water molecule or other base in the solution removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final, stable 2-propanone 2,4-dinitrophenylhydrazone product.[5]

The extensive conjugation in the final hydrazone product is responsible for its characteristic bright color.[10]

Experimental Protocol

The following section provides a detailed methodology for the synthesis, purification, and characterization of 2-propanone 2,4-dinitrophenylhydrazone.

Workflow Overview

Caption: Figure 2: Standard experimental workflow.

Preparation of Brady's Reagent (2,4-DNPH Solution)

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.[1][4]

Materials:

-

2,4-Dinitrophenylhydrazine (0.5 g)

-

Concentrated Sulfuric Acid (10 cm³)

-

Methanol or 95% Ethanol (15 cm³)

-

Deionized Water (5 cm³)

-

Beakers and stirring rod

Procedure:

-

In a 100 cm³ beaker, carefully and slowly add 10 cm³ of concentrated sulfuric acid to 0.5 g of 2,4-dinitrophenylhydrazine. Caution: This is an exothermic process and should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Stir the mixture until the solid is fully dissolved. This may require standing for a period.[10]

-

In a separate beaker, prepare a mixture of 15 cm³ of ethanol and 5 cm³ of deionized water.

-

Slowly and with constant stirring, add the acidic DNPH solution to the ethanol/water mixture.

-

The resulting clear orange or yellow-orange solution is Brady's reagent. Store in a sealed container.

Synthesis and Purification of the Hydrazone Derivative

Materials:

-

Brady's Reagent (5-10 cm³)

-

2-Propanone (Acetone) (a few drops)

-

Test tubes or small flask

-

Ethanol (for recrystallization)

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Melting point apparatus

Procedure:

-

Reaction: Place approximately 5 cm³ of Brady's reagent into a test tube. Add 2-3 drops of 2-propanone.[2]

-

Observation: Agitate the mixture gently. The formation of a bright yellow-orange precipitate indicates a positive reaction.[2][7] If no precipitate forms immediately, a few drops of dilute sulfuric acid can be added to ensure the mixture is acidified.[5]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or residual acid.[7]

-

Recrystallization (Purification): Transfer the crude, washed crystals to a small Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.[5]

-

Allow the solution to cool slowly to room temperature. Well-defined crystals of the purified hydrazone will form.

-

To maximize yield, place the flask in an ice bath to complete the crystallization process.[10]

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and allow them to dry completely.

Product Characterization

The identity and purity of the synthesized 2-propanone 2,4-dinitrophenylhydrazone are confirmed primarily by its melting point.

| Compound | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Propanone | 58.08 | Colorless liquid | -94.9 |

| 2,4-Dinitrophenylhydrazine | 198.14 | Red to orange solid powder | 198-202 (decomposes) |

| 2-Propanone 2,4-dinitrophenylhydrazone | 238.20 | Yellow-orange crystalline solid | ~126-128 |

| Table 1: Physical and Chemical Properties of Reactants and Product.[4][13][14] |

A sharp melting point within the expected range (e.g., 126-128 °C) is a strong indicator of a pure product. A broad or depressed melting point suggests the presence of impurities. Further characterization can be performed using spectroscopic methods such as FT-IR, where the disappearance of the C=O stretch (around 1715 cm⁻¹) from 2-propanone and the appearance of a C=N stretch (around 1620 cm⁻¹) in the product confirm the conversion.[14]

Conclusion

The acid-catalyzed reaction of 2-propanone with 2,4-dinitrophenylhydrazine is a robust and mechanistically elegant method for the identification and derivatization of ketones. By understanding the nuanced role of acid catalysis in activating the carbonyl group for nucleophilic attack, researchers can effectively leverage this reaction. The straightforward experimental protocol, coupled with the distinct crystalline nature of the resulting hydrazone, ensures that this classic transformation remains an indispensable technique in the repertoire of the modern organic chemist.

References

- 1. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 3. organicmystery.com [organicmystery.com]

- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy 2-Propanone, (2,4-dinitrophenyl)hydrazone | 1567-89-1 [smolecule.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. homework.study.com [homework.study.com]

- 12. What is the product of the reaction between propanone and 2,4-DNP? | Filo [askfilo.com]

- 13. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | C9H10N4O4 | CID 74069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ajpamc.com [ajpamc.com]

An In-depth Technical Guide to 2-Propanone, (2,4-dinitrophenyl)hydrazone

This guide provides a comprehensive technical overview of 2-Propanone, (2,4-dinitrophenyl)hydrazone, a compound of significant interest to researchers, scientists, and professionals in drug development. It delves into its nomenclature, synthesis, and characterization, underpinned by established scientific principles and methodologies.

Nomenclature and Identification

Correctly identifying and naming a chemical compound is fundamental in scientific communication. This compound is known by several names, reflecting different systematic and common nomenclature systems.

IUPAC Name

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2,4-dinitro-N-(propan-2-ylideneamino)aniline [1][2]. This name precisely describes the molecular structure: the "2,4-dinitro" prefix indicates two nitro groups on the phenyl ring at positions 2 and 4, and "N-(propan-2-ylideneamino)aniline" describes the aniline core substituted on the nitrogen with a propan-2-ylidene group.

Synonyms and Common Names

In laboratory and commercial contexts, a variety of synonyms are used. Understanding these is crucial for literature searches and procurement. Common synonyms include:

-

2-Propanone 2-(2,4-Dinitrophenyl)hydrazone[1]

-

Acetone-2,4-dinitrophenylhydrazone[2]

-

Acetone-2,4-DNPH[2]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 1567-89-1 | [1][2][4][5][6][7] |

| Molecular Formula | C₉H₁₀N₄O₄ | [1][2][4][5][6] |

| Molecular Weight | 238.20 g/mol | [1][2][5][7] |

| InChI Key | YGIXYAIGWMAGIB-UHFFFAOYSA-N | [1][2][5][7] |

Synthesis and Mechanism: The Brady's Test

The formation of this compound is a classic qualitative test in organic chemistry, known as the Brady's test, used to detect the presence of aldehydes and ketones[8][9][10][11]. The reagent, 2,4-dinitrophenylhydrazine (DNPH), reacts with the carbonyl group of 2-propanone (acetone) to form a characteristic precipitate[8][9][12][13].

Underlying Principle

The reaction is a condensation reaction, specifically an addition-elimination reaction[7][11][12][14][15]. The nucleophilic nitrogen of the hydrazine group in DNPH attacks the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form the stable 2,4-dinitrophenylhydrazone derivative[7][8][12][14][15].

Reaction Mechanism

The reaction proceeds in two main stages under acidic conditions, which catalyze the reaction.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol: Synthesis (Brady's Reagent)

A self-validating protocol ensures reproducibility and accurate results.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol or Ethanol

-

2-Propanone (Acetone)

-

Test tubes, pipettes

Procedure:

-

Preparation of Brady's Reagent: Dissolve a small amount of 2,4-dinitrophenylhydrazine in a mixture of methanol and a few drops of concentrated sulfuric acid[11][12]. Causality: The acid protonates the carbonyl oxygen of the acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic DNPH.

-

Reaction: Add a few drops of 2-propanone to the Brady's reagent in a test tube[8].

-

Observation: Vigorously shake the mixture. The formation of a bright yellow, orange, or red precipitate indicates a positive test for a carbonyl group[8][9][10][12]. For 2-propanone, an orange-yellow precipitate is typically observed[12]. Trustworthiness: The distinct color change and formation of a solid precipitate provide a clear, unambiguous result. The reaction is specific to aldehydes and ketones; other carbonyl-containing compounds like carboxylic acids, esters, and amides do not typically react under these conditions due to resonance stabilization[12].

Purification and Characterization

The synthesized hydrazone is often impure and requires purification for accurate characterization, which is essential for definitive identification of the original carbonyl compound.

Purification by Recrystallization

Protocol:

-

Filtration: Collect the crude precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted reagents[15].

-

Dissolution: Dissolve the impure crystals in a minimum amount of a hot solvent, such as ethanol or ethyl acetate[15].

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of pure crystals[15].

-

Isolation: Filter the purified crystals, wash with a small amount of cold solvent, and dry them thoroughly.

Characterization by Melting Point

The melting point of the purified derivative is a key physical property for identification.

Insight: By comparing the experimentally determined melting point of the hydrazone derivative with tabulated values for known aldehydes and ketones, the identity of the original carbonyl compound can be confirmed[8][11].

Spectroscopic Characterization

Advanced analytical techniques provide unambiguous structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

-

N-H stretching: A peak is observed around 3287-3456 cm⁻¹[7].

-

C=N stretching: A characteristic band appears at approximately 1620.8 cm⁻¹[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons.

-

Methyl Protons: The two equivalent methyl groups from the acetone moiety will produce a single, sharp signal[7].

-

Aromatic Protons: The protons on the dinitrophenyl ring will show a more complex pattern of signals (doublets and a doublet of doublets) due to their distinct chemical environments and spin-spin coupling[7].

Caption: Experimental workflow for the preparation and identification of this compound.

Applications in Research and Development

While its historical use was primarily for qualitative analysis, this compound and related hydrazones continue to be relevant in several fields.

-

Analytical Chemistry: It serves as a reagent for the qualitative identification of carbonyl compounds[1][3].

-

Chemical Synthesis: It can act as an intermediate in various organic synthesis pathways[1].

-

Biological Research: The hydrazone moiety is a pharmacophore of interest. This compound has shown inhibitory activity towards enzymes like soybean lipoxygenase and renal prostaglandin synthetase, suggesting potential applications in drug discovery research[4][16].

Conclusion

This compound is more than just the result of a classic chemical test. Its synthesis provides a practical example of nucleophilic addition-elimination reactions, and its characterization reinforces fundamental principles of analytical chemistry. For researchers in drug development, the underlying hydrazone structure represents a versatile scaffold for designing novel therapeutic agents. A thorough understanding of its nomenclature, synthesis, and properties is therefore essential for scientists across various disciplines.

References

- 1. Buy this compound | 1567-89-1 [smolecule.com]

- 2. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | C9H10N4O4 | CID 74069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1567-89-1: 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone [cymitquimica.com]

- 4. ACETONE 2,4-DINITROPHENYLHYDRAZONE CAS#: 1567-89-1 [m.chemicalbook.com]

- 5. Acetone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 6. (2,4-DINITROPHENYL)HYDRAZONE 2-PROPANONE | VSNCHEM [vsnchem.com]

- 7. This compound | 1567-89-1 | Benchchem [benchchem.com]

- 8. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 9. study.com [study.com]

- 10. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. Q7. In a PPA, propanone reacts with 2,4-dinitrophenylhydrazine to make th.. [askfilo.com]

- 15. benchchem.com [benchchem.com]

- 16. ACETONE 2,4-DINITROPHENYLHYDRAZONE | 1567-89-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Propanone 2,4-Dinitrophenylhydrazone

Introduction

2-Propanone 2,4-dinitrophenylhydrazone, commonly known in laboratory settings as acetone DNPH, is the crystalline derivative formed from the reaction between 2-propanone (acetone) and 2,4-dinitrophenylhydrazine.[1] This compound is of significant importance in qualitative organic analysis. The reaction, often utilizing Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid), serves as a classical chemical test for identifying the carbonyl functional group in aldehydes and ketones.[2][3] The formation of a distinctly colored precipitate, 2-propanone 2,4-dinitrophenylhydrazone, provides a clear visual confirmation of the presence of acetone.[4][5] Subsequent purification and melting point analysis of this derivative allow for the unambiguous identification of the original carbonyl compound.[3] This guide provides a detailed examination of the core physical and spectroscopic characteristics of this compound, offering researchers and drug development professionals a comprehensive reference.

Molecular Identity and Physical State

The foundational identity of a compound is established by its chemical formula, molecular weight, and registered identifiers. These parameters are crucial for accurate documentation, procurement, and regulatory compliance.

Table 1: Chemical Identifiers for 2-Propanone 2,4-Dinitrophenylhydrazone

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₄O₄[1][6][7] |

| Molecular Weight | 238.20 g/mol [1][6][7] |

| CAS Number | 1567-89-1[6][8] |

| IUPAC Name | 2,4-dinitro-N-(propan-2-ylideneamino)aniline[1][7] |

| Common Synonyms | Acetone-2,4-dinitrophenylhydrazone, Acetone-DNPH[7] |

Physically, 2-propanone 2,4-dinitrophenylhydrazone is a yellow to orange crystalline solid.[4][9] The formation of this solid as a precipitate from a solution is the basis of its utility in qualitative tests.[5] While aromatic carbonyls tend to produce more reddish precipitates with Brady's reagent, aliphatic ketones like acetone typically yield a yellow or orange product.[2]

Thermal Properties and Solubility

The melting point is a critical physical constant used to assess the purity and confirm the identity of a crystalline organic compound. For 2,4-dinitrophenylhydrazone derivatives, a sharp, well-defined melting point is indicative of a successful purification process.

Table 2: Melting Point and Qualitative Solubility

| Property | Value / Observation |

|---|---|

| Melting Point | 127 °C[10] |

| Solubility in Water | Very slightly soluble to insoluble[11][12] |

| Solubility in Ethanol | Sparingly soluble in cold, more soluble in hot ethanol[13] |

| Solubility in Other Solvents | Slightly soluble in methanol and chloroform[13] |

The differential solubility in hot versus cold ethanol is the cornerstone of its purification by recrystallization.[13] This process is essential because the initial precipitate formed during the chemical test may contain unreacted reagents or side products. By dissolving the impure solid in a minimum amount of hot ethanol and allowing it to cool slowly, purer crystals of the hydrazone can be isolated.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule, confirming its identity beyond what is possible with melting point alone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups within the molecule. The formation of the hydrazone is confirmed by the appearance of characteristic N-H and C=N stretching vibrations and, crucially, the disappearance of the C=O stretch from the parent acetone molecule.[14]

-

N-H Stretch: A peak is typically observed in the region of 3300–3500 cm⁻¹. One study reports a specific value of 3456.0 cm⁻¹ for this vibration.[6]

-

C=N Stretch (Imine): The formation of the new imine bond is indicated by a characteristic stretch at approximately 1620.8 cm⁻¹.[6]

-

NO₂ Stretches: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups are also present.

UV-Visible (UV-Vis) Spectroscopy

The vibrant color of 2-propanone 2,4-dinitrophenylhydrazone is due to its extended π-conjugated system, which absorbs light in the visible or near-UV region of the electromagnetic spectrum. This represents a significant bathochromic (red) shift compared to the parent acetone, which absorbs only in the UV region (λmax ≈ 275 nm).[15] For a closely related compound, acetaldehyde-2,4-dinitrophenylhydrazone, the maximum absorbance (λmax) is reported at 350 nm.[14] This absorption is due to an n→π* electronic transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is characterized by a sharp singlet corresponding to the two chemically equivalent methyl (CH₃) groups from the original acetone moiety. The aromatic region of the spectrum displays a more complex set of signals corresponding to the three protons on the dinitrophenyl ring.[6]

-

¹³C NMR: The carbon spectrum confirms the structure by showing distinct signals for each unique carbon environment. Key signals include those for the two equivalent methyl carbons, the six carbons of the aromatic ring, and, most characteristically, the deshielded imine carbon (C=N) which appears significantly downfield.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak: The molecular ion (M⁺) is expected at a mass-to-charge ratio (m/z) of approximately 238, corresponding to the compound's molecular weight.[6][7]

-

Fragmentation: In negative ion mode, a deprotonated molecule ([M-H]⁻) may be observed as a prominent peak at m/z 237. The fragmentation of the molecular ion provides a unique pattern that can be used to confirm the structure.[6]

Table 3: Summary of Key Spectroscopic Data

| Technique | Key Feature | Approximate Value / Region |

|---|---|---|

| FTIR | N-H Stretch | 3456 cm⁻¹[6] |

| C=N Stretch | 1621 cm⁻¹[6] | |

| UV-Vis | λmax (n→π*) | ~350 nm (in ethanol)[14] |

| ¹H NMR | Methyl Protons (Singlet) | Varies with solvent |

| Aromatic Protons | Complex multiplet pattern[6] |

| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 238[6][7] |

Experimental Protocol: Synthesis, Purification, and Characterization

The following protocol details a standard laboratory procedure for the preparation and validation of 2-propanone 2,4-dinitrophenylhydrazone. This self-validating system ensures the integrity of the final product through purification and characterization.

Methodology

-

Preparation of Brady's Reagent: In a fume hood, carefully dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 7 mL of water and 25 mL of 95% ethanol, with constant stirring. Stir until the solution is clear and filter if necessary. Causality: The sulfuric acid acts as a catalyst for the condensation reaction.[2]

-

Reaction: In a clean test tube, dissolve 3-4 drops of 2-propanone (acetone) in 2 mL of 95% ethanol. Add 3 mL of the prepared Brady's reagent.

-

Precipitation: Stopper the test tube, shake vigorously, and allow it to stand at room temperature. The formation of a yellow-orange precipitate within 5-10 minutes indicates a positive test.[3][4] If no precipitate forms immediately, gently warm the solution in a water bath (60-80°C) for a few minutes.[6]

-

Isolation: Cool the mixture in an ice bath to maximize crystallization.[6] Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals on the filter paper with several small portions of cold 95% ethanol to remove any soluble impurities.[3] Transfer the crude product to a small beaker and perform recrystallization by adding the minimum volume of hot 95% ethanol required to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystal formation.

-

Final Product Handling: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

-

Characterization: Determine the melting point of the dried crystals. A sharp melting point at or near the literature value of 127 °C confirms the identity and purity of the product.

Workflow Visualization

The following diagram illustrates the logical flow from reactants to the final, characterized product.

Caption: Workflow for the synthesis and purification of 2-propanone 2,4-dinitrophenylhydrazone.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety protocols. The precursor, 2,4-dinitrophenylhydrazine, is relatively sensitive to shock and friction and is therefore typically supplied and handled as a wet powder.[2] The resulting 2-propanone 2,4-dinitrophenylhydrazone derivative is a solid that can cause skin, eye, and respiratory irritation.[16][17] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times during handling. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

References

- 1. Buy 2-Propanone, (2,4-dinitrophenyl)hydrazone | 1567-89-1 [smolecule.com]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 5. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 6. This compound | 1567-89-1 | Benchchem [benchchem.com]

- 7. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | C9H10N4O4 | CID 74069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. keyorganics.net [keyorganics.net]

- 9. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 10. acetone-2,4-dinitrophenylhydrazone [stenutz.eu]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 13. benchchem.com [benchchem.com]

- 14. ajpamc.com [ajpamc.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

Spectroscopic Data of Acetone 2,4-Dinitrophenylhydrazone: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for acetone 2,4-dinitrophenylhydrazone, a critical derivative for the identification and characterization of acetone. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the rationale behind the experimental methodologies and data interpretation.

Introduction: The Significance of 2,4-Dinitrophenylhydrazones

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form brightly colored crystalline derivatives, known as 2,4-dinitrophenylhydrazones, is a cornerstone of classical organic analysis.[1] This reaction provides a simple yet effective method for the qualitative identification of aldehydes and ketones. The distinct melting points and characteristic spectroscopic signatures of these derivatives serve as a reliable fingerprint for the parent carbonyl compound. In modern analytical workflows, the spectroscopic characterization of these derivatives remains highly relevant, particularly in complex matrices where unambiguous identification is paramount.

This guide will focus on the spectroscopic profile of acetone 2,4-dinitrophenylhydrazone, providing a detailed examination of its NMR, IR, and MS data to facilitate its unequivocal identification.

Molecular Structure

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. Acetone 2,4-dinitrophenylhydrazone is formed through the condensation reaction between acetone and 2,4-dinitrophenylhydrazine.

References

An In-depth Technical Guide to the Reaction of Brady's Reagent with Aliphatic vs. Aromatic Ketones

Abstract

This technical guide provides a comprehensive examination of the reaction between 2,4-dinitrophenylhydrazine (Brady's reagent) and ketones, with a specific focus on the differential reactivity observed between aliphatic and aromatic ketones. This document is intended for researchers, scientists, and drug development professionals who utilize this classic qualitative test and seek a deeper understanding of its mechanistic underpinnings. We will explore the nucleophilic addition-elimination mechanism, delve into the electronic and steric factors that govern the reaction rate, and provide detailed, self-validating experimental protocols for the differentiation and identification of these carbonyl compounds.

Introduction: The Enduring Relevance of a Classic Reaction

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (2,4-DNPH), commonly known as Brady's test, remains a cornerstone of qualitative organic analysis.[1] Developed by Oliver Brady and G. V. Elsmie, this simple and reliable method allows for the detection of the carbonyl functionality in aldehydes and ketones through the formation of a distinctly colored precipitate, a 2,4-dinitrophenylhydrazone.[2] While modern spectroscopic techniques have largely superseded derivatization for structural elucidation, Brady's test continues to be a valuable tool for rapid screening, preliminary identification, and educational purposes.

This guide moves beyond a simple procedural description to provide a detailed comparative analysis of the reaction with two major classes of ketones: aliphatic and aromatic. Understanding the nuances of their reactivity is crucial for accurate interpretation of results and for appreciating the subtle interplay of electronic and steric effects in organic reactions.

The Core Reaction: A Nucleophilic Addition-Elimination Pathway

The reaction between a ketone and Brady's reagent is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction because a small molecule (water) is eliminated.[3][4] The overall transformation involves the formation of a C=N double bond, yielding a stable and often crystalline 2,4-dinitrophenylhydrazone.

The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic amino group of 2,4-DNPH.[5]

The generally accepted mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the positive character of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen of the 2,4-dinitrophenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step is often the rate-determining step, particularly for sterically hindered ketones.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the final 2,4-dinitrophenylhydrazone product.

A Tale of Two Ketones: Aliphatic vs. Aromatic Reactivity

A key observation in Brady's test is the difference in reactivity and the nature of the precipitate formed from aliphatic and aromatic ketones. Generally, aliphatic ketones react more readily and produce yellow precipitates, while aromatic ketones react more slowly and yield orange to red precipitates.[2][6] This difference is a direct consequence of the distinct electronic and steric environments of the carbonyl group in these two classes of compounds.

Electronic Effects: The Influence of Resonance

The primary electronic factor governing the reduced reactivity of aromatic ketones is resonance. In an aromatic ketone such as acetophenone, the carbonyl group is conjugated with the benzene ring. This conjugation allows for the delocalization of the pi electrons of the carbonyl group into the aromatic system.[7]

This resonance stabilization has two significant consequences:

-

Reduced Electrophilicity: The delocalization of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.[7]

-

Increased Stability of the Reactant: The aromatic ketone is stabilized by resonance, which increases the activation energy required to reach the transition state for nucleophilic addition.

In contrast, the carbonyl carbon of an aliphatic ketone, such as acetone, is only influenced by the inductive effect of the adjacent alkyl groups, which is a less potent deactivating effect compared to resonance.

Steric Hindrance: The Role of Bulk

Steric hindrance also plays a crucial role in the slower reaction rate of aromatic ketones. The bulky aromatic ring can physically impede the approach of the 2,4-dinitrophenylhydrazine nucleophile to the carbonyl carbon.[8] This is particularly significant in the formation of the tetrahedral intermediate, where the geometry around the carbonyl carbon changes from trigonal planar (120° bond angles) to tetrahedral (109.5° bond angles), bringing the substituents closer together and increasing steric strain.[7]

Aliphatic ketones, with smaller alkyl groups, present a less sterically hindered environment for the incoming nucleophile, thus favoring a faster reaction.

Comparative Summary

The following table summarizes the key differences in the reaction of Brady's reagent with a typical aliphatic ketone (acetone) and a typical aromatic ketone (acetophenone).

| Feature | Aliphatic Ketone (e.g., Acetone) | Aromatic Ketone (e.g., Acetophenone) |

| Reaction Rate | Relatively fast | Relatively slow |

| Precipitate Color | Yellow to orange-yellow[2] | Orange to deep red[6] |

| Governing Factors | - Inductive effect of alkyl groups | - Resonance stabilization of the carbonyl group[7] - Steric hindrance from the aromatic ring |

| Carbonyl Carbon | More electrophilic | Less electrophilic[7] |

| Melting Point of Derivative | 126-128 °C | 237-239 °C[9] |

Experimental Protocols: A Self-Validating Approach

The following protocols provide a detailed methodology for the preparation of Brady's reagent and the subsequent reaction with both an aliphatic and an aromatic ketone. These procedures are designed to be self-validating, with clear expected outcomes for each step.

Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

Safety Precaution: 2,4-Dinitrophenylhydrazine is a flammable solid and is often supplied wet to reduce its explosive hazard. Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

-

2,4-Dinitrophenylhydrazine (0.5 g)

-

Concentrated Sulfuric Acid (H₂SO₄) (10 cm³)

-

Ethanol (95%) (15 cm³)

-

Deionized Water (5 cm³)

-

Beakers (100 cm³)

-

Glass Stirring Rod

Procedure:

-

Carefully add 10 cm³ of concentrated sulfuric acid to 0.5 g of 2,4-dinitrophenylhydrazine in a 100 cm³ beaker.

-

Allow the mixture to stand, with occasional stirring, until the solid has completely dissolved. This may take some time.

-

In a separate beaker, prepare a mixture of 15 cm³ of ethanol and 5 cm³ of deionized water.

-

Slowly and with constant stirring, add the 2,4-DNPH/sulfuric acid solution to the ethanol/water mixture.

-

The resulting clear, orange-red solution is Brady's reagent. If any solid remains, the solution can be filtered.

Qualitative Test for an Aliphatic Ketone (Acetone)

Procedure:

-

Place approximately 2 mL of Brady's reagent into a clean test tube.

-

Add 2-3 drops of acetone to the reagent.

-

Agitate the mixture gently.

-

Observation: A bright yellow to orange-yellow precipitate of acetone 2,4-dinitrophenylhydrazone will form almost immediately.

Qualitative Test for an Aromatic Ketone (Acetophenone)

Procedure:

-

Place approximately 2 mL of Brady's reagent into a clean test tube.

-

Add 2-3 drops of acetophenone to the reagent.

-

Agitate the mixture gently.

-

Observation: An orange to deep red precipitate of acetophenone 2,4-dinitrophenylhydrazone will form. The reaction may be noticeably slower than with acetone.

Purification of the 2,4-Dinitrophenylhydrazone Derivative (Recrystallization)

For definitive identification, the crude precipitate can be purified by recrystallization to obtain a sharp melting point.

Materials:

-

Crude 2,4-dinitrophenylhydrazone precipitate

-

Ethanol (95%)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude precipitate to an Erlenmeyer flask.

-

Add the minimum amount of hot 95% ethanol to dissolve the solid completely.[9]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals and determine their melting point. Compare the experimental value with the literature value to confirm the identity of the ketone.

Conclusion

The reaction of Brady's reagent with ketones is a powerful and illustrative tool in organic chemistry. The observable differences in reaction rate and precipitate color between aliphatic and aromatic ketones provide a tangible demonstration of fundamental electronic and steric principles. Aromatic ketones exhibit reduced reactivity due to the resonance stabilization of the carbonyl group and increased steric hindrance from the bulky aryl substituent. This in-depth understanding allows researchers and scientists to not only utilize Brady's test as a reliable method for carbonyl detection but also to appreciate the nuanced factors that govern chemical reactivity. The provided protocols offer a robust framework for the practical application of these principles in a laboratory setting.

References

- 1. 2,4-Dinitrophenylhydrazine is frequently used for making derivati... | Study Prep in Pearson+ [pearson.com]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sjpas.com [sjpas.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives for Carbonyl Identification

Introduction

The identification and characterization of carbonyl compounds, specifically aldehydes and ketones, is a fundamental task in organic chemistry with wide-ranging applications in pharmaceutical development, quality control, and synthetic chemistry. The reaction of these carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's test, is a classic and reliable method for their qualitative identification.[1][2] This reaction yields brightly colored 2,4-dinitrophenylhydrazone (DNP-hydrazone) precipitates, the melting points of which are distinct and can be used to identify the original carbonyl compound.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and analysis of DNP-hydrazone derivatives.

Theoretical Background and Mechanism

The reaction between an aldehyde or a ketone and 2,4-dinitrophenylhydrazine is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[1][5][6][7][8] The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the final, stable hydrazone product.[1][5][6][8][9] The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[2]

It is important to note that while aldehydes and ketones readily react with DNPH, other carbonyl-containing functional groups such as carboxylic acids, esters, and amides do not typically react under these conditions.[5] This is due to the resonance stabilization of the carbonyl group in these compounds, which makes them less susceptible to nucleophilic attack.[5]

Visualizing the Reaction Mechanism

The following diagram illustrates the acid-catalyzed reaction between a generic carbonyl compound and 2,4-dinitrophenylhydrazine.

Caption: Reaction mechanism for the formation of a 2,4-dinitrophenylhydrazone.

Experimental Protocols

Safety Precautions

2,4-Dinitrophenylhydrazine is a flammable solid that is sensitive to shock and friction when dry.[4][10][11] It is typically supplied and stored wet with water (at least 30%) to mitigate its explosive hazard.[10] Always handle DNPH in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid creating dust.[12] All waste containing DNPH and its derivatives should be treated as hazardous waste and disposed of according to local regulations.

Preparation of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in an acidic medium, typically a mixture of methanol and sulfuric acid or phosphoric acid and ethanol.[2][3][4][5][9]

Method 1: Phosphoric Acid and Ethanol (Recommended for safety) [13]

-

In a beaker, carefully add 0.5 g of 2,4-dinitrophenylhydrazine to 12-13 mL of 85% phosphoric(V) acid.[2][13]

-

Stir the mixture until the 2,4-dinitrophenylhydrazine has completely dissolved. This may take 10-15 minutes.[13]

-

Once dissolved, add ethanol to bring the total volume to 25 mL.[13]

-

Stir to ensure the solution is homogeneous.

Method 2: Sulfuric Acid and Methanol

-

Suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.[7]

-

Cautiously add 0.5 mL of concentrated sulfuric acid.[7]

-

If necessary, warm the solution gently to dissolve the solid.

-

Filter the solution if it is not clear.

Protocol for Derivatization of Carbonyl Compounds

This protocol outlines the general procedure for the formation of DNP-hydrazone derivatives.

-

Sample Preparation: Dissolve a small amount (a few drops of a liquid or approximately 50 mg of a solid) of the carbonyl compound in a minimal amount of a suitable solvent, such as ethanol or methanol.

-

Reaction: In a test tube, add about 5 mL of Brady's reagent.[9]

-

Add the prepared sample solution dropwise to the Brady's reagent.

-

Agitate the mixture gently.[9]

-

Observation: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[9] Aromatic carbonyls tend to produce redder precipitates, while aliphatic carbonyls typically yield yellow to orange precipitates.[5]

-

Inducing Precipitation: If a precipitate does not form immediately, gently warm the mixture in a water bath for a few minutes, then cool it in an ice bath.[14]

Purification of 2,4-Dinitrophenylhydrazone Derivatives by Recrystallization

To obtain an accurate melting point, the crude DNP-hydrazone precipitate must be purified.[3] Recrystallization is the standard method for this purification.

-

Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted reagents.[1]

-

Dissolution: Transfer the crude product to a clean Erlenmeyer flask.

-

Add the minimum amount of a hot recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture) to dissolve the crystals completely.[1][15]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.[15]

-

Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[15]

-

Once at room temperature, place the flask in an ice bath to maximize the yield of the purified crystals.[15]

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be placed in a desiccator.

Characterization by Melting Point Determination

The melting point of the purified DNP-hydrazone derivative is a key physical property used for the identification of the original carbonyl compound.

-

Place a small amount of the dry, purified crystals into a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.[3]

-

Compare the observed melting point with literature values to identify the parent aldehyde or ketone.

Data Presentation

The melting points of 2,4-dinitrophenylhydrazone derivatives are characteristic physical constants. The following table provides a reference for the melting points of DNP-hydrazones of some common aldehydes and ketones. It is important to note that literature values can vary slightly due to factors such as isomeric (syn/anti) mixtures and residual acid from the preparation.[16]

| Carbonyl Compound | DNP-Hydrazone Melting Point (°C) |

| Formaldehyde | 166 |

| Acetaldehyde | 168 |

| Propanal | 155 |

| Butanal | 126 |

| Benzaldehyde | 237 |

| Acetone | 126 |

| Butan-2-one | 116 |

| Cyclohexanone | 162 |

| Acetophenone | 250 |

Note: These values are approximate and may vary. Always consult reliable chemical data sources for the most accurate information.

Troubleshooting and Expert Insights

-

No Precipitate Formation:

-

Cause: The unknown compound may not be an aldehyde or ketone.

-

Cause: The carbonyl compound may be sparingly soluble in the reagent. Try dissolving the sample in a minimal amount of a co-solvent like ethanol before adding it to Brady's reagent.

-

Cause: The reaction may be slow for some sterically hindered or less reactive carbonyls. Gentle warming can help to initiate the reaction.

-

-

Oily Precipitate:

-

Cause: The product may be impure or have a low melting point. Try scratching the inside of the test tube with a glass rod to induce crystallization.

-

-

Inconsistent Melting Points:

-

Cause: The presence of syn- and anti-isomers of the hydrazone can lead to a broad or depressed melting point.[16]

-

Cause: Traces of acid remaining in the product can also affect the melting point.[16] Thorough washing and recrystallization are crucial for obtaining a sharp and accurate melting point. A bicarbonate wash can be employed to remove residual acid.[16]

-

Workflow Diagram

The overall experimental process can be visualized as a three-stage workflow: Synthesis, Purification, and Characterization.

Caption: Workflow for the preparation and identification of 2,4-dinitrophenylhydrazone derivatives.

Conclusion

The preparation of 2,4-dinitrophenylhydrazone derivatives remains a valuable and accessible technique for the qualitative identification of aldehydes and ketones. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and accurately characterize carbonyl compounds in their samples. The key to success lies in careful experimental technique, thorough purification of the derivatives, and accurate melting point determination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. rroij.com [rroij.com]

- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ijrpc.com [ijrpc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 10. fishersci.fr [fishersci.fr]

- 11. dettx.com [dettx.com]

- 12. uprm.edu [uprm.edu]

- 13. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 14. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 15. benchchem.com [benchchem.com]

- 16. A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A705101H [pubs.rsc.org]

Application Note: Qualitative Analysis of Carbonyl Compounds Using 2,4-Dinitrophenylhydrazine

Introduction: The Enduring Relevance of Classical Derivatization

In the modern analytical landscape dominated by sophisticated spectroscopic techniques, the classical methods of qualitative organic analysis retain their significance, particularly in educational settings and for rapid, cost-effective screening. Among these, the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's test, stands out as a robust and reliable method for the identification of the carbonyl functional group.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and interpretation of results when using 2-propanone, (2,4-dinitrophenyl)hydrazone (a derivative formed from acetone) as a conceptual basis for understanding the broader application of DNPH in qualitative analysis.

The core principle of this method lies in a condensation reaction between an unknown carbonyl compound and DNPH.[4] This reaction yields a brightly colored, solid 2,4-dinitrophenylhydrazone derivative. The formation of a yellow, orange, or red precipitate serves as a positive indicator for the presence of an aldehyde or a ketone.[1][5][6] Furthermore, the distinct melting point of the purified hydrazone derivative can be used to identify the specific parent aldehyde or ketone by comparing it to established literature values.[4][7][8]

Underlying Chemical Principles: A Nucleophilic Addition-Elimination Reaction

The reaction between an aldehyde or ketone and 2,4-dinitrophenylhydrazine is a classic example of a nucleophilic addition-elimination reaction.[4] The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in the formation of the 2,4-dinitrophenylhydrazone.[4]

The reaction is typically carried out in an acidic medium, usually with a solution of DNPH in methanol and sulfuric acid, known as Brady's reagent.[7][9] The acid serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Figure 1: Generalized workflow for the reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary materials, reagent preparation, and the procedure for conducting the DNPH test and characterizing the resulting derivative.

Materials and Reagents

-

2,4-Dinitrophenylhydrazine (Warning: Flammable solid, handle with care)[10][11]

-

Concentrated Sulfuric Acid (Corrosive)[12]

-

Methanol or 95% Ethanol

-

Test tubes and rack

-

Pipettes

-

Water bath

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

-

Melting point apparatus

-

Unknown sample suspected of containing an aldehyde or ketone

Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

A common and effective preparation of Brady's reagent is as follows[12]:

-

In a clean, dry Erlenmeyer flask, add 3 grams of 2,4-dinitrophenylhydrazine to a mixture of 20 mL of water and 70 mL of 95% ethanol.[12]

-

Cool the mixture in an ice bath with stirring.

-

Once the temperature reaches 10°C, slowly add 15 mL of concentrated sulfuric acid while maintaining rapid stirring.[12] Ensure the temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and warm the solution gently with stirring until the 2,4-dinitrophenylhydrazine dissolves or the temperature reaches 60°C.[12]

-

Allow the solution to cool to room temperature. If any solid remains, filter the reagent before use.[12]

Qualitative Test Procedure

-

Dissolve a small amount (a few drops of a liquid or a spatula tip of a solid) of the unknown sample in a minimal amount of a suitable solvent like methanol or ethanol in a test tube.[13]

-

In a separate test tube, add approximately 2-3 mL of Brady's reagent.

-

Add a few drops of the dissolved unknown sample to the Brady's reagent.[3][5]

-

Shake the mixture gently and observe for the formation of a precipitate.[3]

-

If no precipitate forms immediately, gently warm the test tube in a water bath for a few minutes and then allow it to cool.[5]

-

The formation of a yellow, orange, or red precipitate indicates a positive test for an aldehyde or ketone.[1][5][6]

Purification and Characterization of the Hydrazone Derivative

-

Collect the precipitated 2,4-dinitrophenylhydrazone by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the derivative by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[7] The goal is to obtain a crystalline solid with a sharp melting point.

-

Carefully dry the purified crystals.

-

Determine the melting point of the dried derivative using a melting point apparatus.[14]

-

Compare the observed melting point with literature values for the 2,4-dinitrophenylhydrazones of known aldehydes and ketones to identify the original carbonyl compound.[7][8]

Figure 2: A flowchart illustrating the experimental workflow for the qualitative analysis of carbonyl compounds using DNPH.

Interpretation of Results

A positive test is indicated by the formation of a colored precipitate. The color of the precipitate can provide a preliminary indication of the structure of the carbonyl compound. Generally, non-conjugated aliphatic aldehydes and ketones produce yellow precipitates, while aromatic and conjugated systems tend to yield orange to red precipitates.[9][13]

For definitive identification, the melting point of the purified derivative is crucial. The following table provides a reference for the melting points of 2,4-dinitrophenylhydrazone derivatives of some common aldehydes and ketones. It is important to note that literature values may vary slightly, and the presence of impurities or polymorphic forms can affect the observed melting point.[15][16]

| Carbonyl Compound | Derivative Melting Point (°C) |

| Formaldehyde | 166 |

| Acetaldehyde | 168 |

| Propanal | 155 |

| Butanal | 126 |

| Benzaldehyde | 237 |

| Acetone | 126 |

| 2-Butanone | 116 |

| Cyclohexanone | 162 |

| Acetophenone | 250 |

Limitations and Considerations

While the DNPH test is a valuable tool, it is essential to be aware of its limitations:

-

Differentiation between Aldehydes and Ketones: Brady's test confirms the presence of a carbonyl group but does not distinguish between aldehydes and ketones.[1][5] Subsequent tests, such as Tollen's test or Fehling's test, are required for this differentiation, as aldehydes are readily oxidized while ketones are not.[1][][18]

-

Steric Hindrance: Highly sterically hindered ketones may react very slowly or not at all.

-